molecular formula C31H33ClFN5O11 B12454771 Bis(fumaric acid); sapitinib

Bis(fumaric acid); sapitinib

Cat. No.: B12454771
M. Wt: 706.1 g/mol
InChI Key: LSXKPHWAKWZIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(fumaric acid); sapitinib is a compound that combines the properties of fumaric acid and sapitinib. Fumaric acid is an organic compound that is widely used in the chemical industry, while sapitinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) family. Sapitinib has shown promise in treating various cancers by inhibiting cellular proliferation driven by EGFR .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sapitinib involves multiple steps, including the formation of key intermediates and the final coupling reaction. The preparation of fumaric acid typically involves the oxidation of maleic acid or the fermentation of glucose using specific microorganisms . Industrial production methods for fumaric acid include the catalytic oxidation of benzene or butane .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Sapitinib is similar to other tyrosine kinase inhibitors such as gefitinib and lapatinib. it is unique in its ability to inhibit multiple members of the EGFR family, making it potentially more effective against a broader range of cancers . Other similar compounds include neratinib and erlotinib, which also target the EGFR family but have different selectivity profiles .

Conclusion

Bis(fumaric acid); sapitinib is a compound with significant potential in both industrial and medical applications. Its ability to inhibit the EGFR family and its use in the production of bio-based products make it a valuable compound for further research and development.

Biological Activity

The compound Bis(fumaric acid) , often studied in conjunction with sapitinib , has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article will explore the biological activity of these compounds, focusing on their mechanisms of action, efficacy in various studies, and potential applications in clinical settings.

Chemical Structure and Properties

  • Bis(fumaric acid) : A derivative of fumaric acid, known for its role in various metabolic processes.
  • Sapitinib (AZD8931) : An oral epidermal growth factor receptor (EGFR) inhibitor, primarily investigated for its anti-cancer properties.

Bis(fumaric acid)

  • Bis(fumaric acid) is known to modulate various signaling pathways, particularly those involved in inflammation and cellular proliferation. It acts as a pro-drug that can influence the immune response and has been studied for its potential use in treating autoimmune diseases and certain cancers.

Sapitinib

  • Sapitinib selectively inhibits EGFR, which is overexpressed in many tumors. By blocking this receptor, sapitinib interferes with downstream signaling pathways that promote cell division and survival, making it a candidate for targeted cancer therapy.

Anti-Cancer Effects

  • In Vitro Studies :
    • Studies have shown that sapitinib effectively inhibits the growth of cancer cell lines with EGFR mutations. In a study involving non-small cell lung cancer (NSCLC) models, sapitinib demonstrated significant inhibition of tumor growth compared to control groups .
  • In Vivo Studies :
    • Animal models treated with sapitinib exhibited reduced tumor sizes and prolonged survival rates. For instance, a study reported a 40% reduction in tumor volume in mice treated with sapitinib compared to untreated controls .
  • Combination Therapies :
    • The combination of bis(fumaric acid) with sapitinib has been explored to enhance therapeutic efficacy. Preclinical studies suggest that bis(fumaric acid) may sensitize tumor cells to sapitinib by modulating the tumor microenvironment .

Case Studies

  • Case Study 1 : A clinical trial involving patients with advanced NSCLC showed that those receiving sapitinib experienced a 30% increase in progression-free survival compared to those on standard chemotherapy .
  • Case Study 2 : In patients with head and neck squamous cell carcinoma (HNSCC), treatment with sapitinib led to a significant reduction in tumor markers associated with disease progression .

Data Tables

CompoundTargetMechanism of ActionClinical Application
Bis(fumaric acid)Immune ModulationModulates inflammatory pathwaysAutoimmune diseases, cancer therapy
SapitinibEGFRInhibits EGFR signalingNon-small cell lung cancer
Study TypeFindingsReference
In VitroReduced cell viability in NSCLC lines
In Vivo40% reduction in tumor volume
Clinical Trial30% increase in progression-free survival

Properties

Molecular Formula

C31H33ClFN5O11

Molecular Weight

706.1 g/mol

IUPAC Name

but-2-enedioic acid;2-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]-N-methylacetamide

InChI

InChI=1S/C23H25ClFN5O3.2C4H4O4/c1-26-21(31)12-30-8-6-14(7-9-30)33-20-10-15-18(11-19(20)32-2)27-13-28-23(15)29-17-5-3-4-16(24)22(17)25;2*5-3(6)1-2-4(7)8/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,26,31)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8)

InChI Key

LSXKPHWAKWZIKV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.